molecular formula C11H11F2NO B6069945 N-cyclopropyl-4,5-difluoro-2-methylbenzamide

N-cyclopropyl-4,5-difluoro-2-methylbenzamide

Cat. No. B6069945
M. Wt: 211.21 g/mol
InChI Key: OCCBHVUQKNZEHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-4,5-difluoro-2-methylbenzamide, also known as CPD, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. CPD belongs to the class of benzamide derivatives and has a unique chemical structure that allows it to interact with specific biological targets.

Mechanism of Action

N-cyclopropyl-4,5-difluoro-2-methylbenzamide exerts its therapeutic effects through its interaction with specific biological targets. N-cyclopropyl-4,5-difluoro-2-methylbenzamide has been found to bind to the enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair and cell survival. By inhibiting PARP-1, N-cyclopropyl-4,5-difluoro-2-methylbenzamide can induce apoptosis and inhibit the growth of cancer cells. N-cyclopropyl-4,5-difluoro-2-methylbenzamide has also been found to interact with the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in glucose metabolism and insulin sensitivity. By activating PPARγ, N-cyclopropyl-4,5-difluoro-2-methylbenzamide can improve insulin sensitivity and lower blood glucose levels.
Biochemical and Physiological Effects:
N-cyclopropyl-4,5-difluoro-2-methylbenzamide has been found to have various biochemical and physiological effects. N-cyclopropyl-4,5-difluoro-2-methylbenzamide has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are involved in the apoptotic pathway. N-cyclopropyl-4,5-difluoro-2-methylbenzamide has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), by inhibiting the nuclear factor-kappa B (NF-κB) pathway. Additionally, N-cyclopropyl-4,5-difluoro-2-methylbenzamide has been found to improve insulin sensitivity and lower blood glucose levels by activating PPARγ.

Advantages and Limitations for Lab Experiments

N-cyclopropyl-4,5-difluoro-2-methylbenzamide has several advantages for lab experiments. N-cyclopropyl-4,5-difluoro-2-methylbenzamide is relatively easy to synthesize and can be produced in large quantities. N-cyclopropyl-4,5-difluoro-2-methylbenzamide is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, N-cyclopropyl-4,5-difluoro-2-methylbenzamide has some limitations for lab experiments. N-cyclopropyl-4,5-difluoro-2-methylbenzamide has low solubility in water, which can limit its use in aqueous-based assays. N-cyclopropyl-4,5-difluoro-2-methylbenzamide also has a relatively short half-life, which can limit its effectiveness in vivo.

Future Directions

N-cyclopropyl-4,5-difluoro-2-methylbenzamide has shown promising results in scientific research, and there are several future directions for its development. One future direction is to optimize the synthesis method of N-cyclopropyl-4,5-difluoro-2-methylbenzamide to increase yield and purity. Another future direction is to develop more potent derivatives of N-cyclopropyl-4,5-difluoro-2-methylbenzamide that have increased activity against specific biological targets. Additionally, future research can focus on the in vivo efficacy of N-cyclopropyl-4,5-difluoro-2-methylbenzamide and its potential as a therapeutic agent in various diseases.

Synthesis Methods

N-cyclopropyl-4,5-difluoro-2-methylbenzamide can be synthesized through a multistep process, starting with the reaction of 2,4-difluoro-3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with cyclopropylamine in the presence of a base to form N-cyclopropyl-4,5-difluoro-2-methylbenzamide. The synthesis method of N-cyclopropyl-4,5-difluoro-2-methylbenzamide has been optimized to increase yield and purity, making it a viable option for large-scale production.

Scientific Research Applications

N-cyclopropyl-4,5-difluoro-2-methylbenzamide has been studied extensively in scientific research, particularly in the field of medicinal chemistry. N-cyclopropyl-4,5-difluoro-2-methylbenzamide has been found to have potential therapeutic effects in various diseases, including cancer, diabetes, and inflammation. N-cyclopropyl-4,5-difluoro-2-methylbenzamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential anticancer agent. N-cyclopropyl-4,5-difluoro-2-methylbenzamide has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, N-cyclopropyl-4,5-difluoro-2-methylbenzamide has been found to have hypoglycemic effects, making it a potential treatment for diabetes.

properties

IUPAC Name

N-cyclopropyl-4,5-difluoro-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO/c1-6-4-9(12)10(13)5-8(6)11(15)14-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCCBHVUQKNZEHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)NC2CC2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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